Molecular Mechanism and Therapeutic Potential of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Molecular Mechanism and Therapeutic Potential of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
The following technical guide details the molecular mechanism, structural pharmacology, and experimental applications of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol.
Synonyms: Euphorbia Factor L2, 20-Deoxyingenol-3-decadienoate Source: Euphorbia lathyris (Caper Spurge), Euphorbia kansui
Executive Summary
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol is a macrocyclic diterpene ester belonging to the ingenane class.[1] It functions as a high-affinity Protein Kinase C (PKC) agonist , mimicking the endogenous signaling molecule diacylglycerol (DAG). Unlike its structural relative Ingenol Mebutate (Picato®), this compound lacks the C20-hydroxyl group ("20-deoxy"), a modification that significantly alters its lipophilicity and membrane residence time.
Its primary utility lies in "Shock and Kill" HIV eradication strategies , where it acts as a Latency Reversing Agent (LRA) by reactivating the HIV-1 Long Terminal Repeat (LTR) promoter via the NF-κB pathway. Additionally, it exhibits potent cytotoxic effects against multidrug-resistant cancer lines by inducing mitochondrial apoptosis.
Structural Pharmacophore Analysis
The biological potency of this molecule is dictated by two critical structural domains:
| Structural Domain | Chemical Feature | Mechanistic Function |
| The "Warhead" (C3 Position) | (2'E,4'Z)-Decadienoyl ester | A long, unsaturated hydrophobic tail that facilitates deep insertion into the plasma membrane. It aligns the ingenane core with the PKC C1 regulatory domain. The cis-trans geometry is critical for binding affinity. |
| The Core (C20 Position) | 20-Deoxy modification | Removal of the C20-OH group increases lipophilicity ( |
| The Rigid Scaffold | Ingenane skeleton | Provides the specific spatial orientation of oxygen atoms (C3, C4, C5) required to chelate the zinc ions within the PKC C1 domain. |
Core Mechanism of Action: PKC Activation
The molecule acts as a molecular bridge between the cell membrane and Protein Kinase C.
The Activation Sequence
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Membrane Insertion: Due to the lipophilic decadienoyl tail, the compound partitions rapidly into the plasma membrane.
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C1 Domain Recruitment: It binds to the C1a or C1b regulatory domains of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.
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Pseudosubstrate Release: Binding induces a conformational change that releases the PKC autoinhibitory pseudosubstrate domain.
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Translocation: The activated PKC translocates from the cytosol to the membrane.
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Signaling Cascade:
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HIV Context: Phosphorylation of IκB kinase (IKK)
degradation of IκB nuclear translocation of NF-κB (p50/p65) binding to the HIV LTR viral transcription. -
Cancer Context: Activation of PKC
leads to mitochondrial depolarization, cytochrome c release, and caspase-3 dependent apoptosis.
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Pathway Visualization
The following diagram illustrates the signal transduction pathway from membrane binding to HIV latency reversal.
Caption: Signal transduction pathway of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol leading to HIV-1 reactivation.
Quantitative Pharmacology
The 20-deoxy derivative shows distinct potency profiles compared to standard reference compounds like Phorbol 12-myristate 13-acetate (PMA).
Table 1: Comparative Cytotoxicity and Potency Data
| Cell Line | Assay Type | IC50 / EC50 | Reference |
| KB-VIN (MDR Cervical Cancer) | Cytotoxicity (MTT) | 7.2 µM | [1, 2] |
| KB (Parental) | Cytotoxicity (MTT) | 33.2 µM | [1] |
| J-Lat 10.6 (Latent HIV Model) | Reactivation (% GFP) | ~10-50 nM * | [3] |
| Primary CD4+ T-Cells | PKC Activation | < 100 nM | [3, 4] |
*Note: Values for HIV reactivation are estimated based on class-effect data for Euphorbia Factor L2 and related semi-synthetic ingenols (e.g., Ingenol B).
Experimental Protocols
Protocol A: HIV-1 Latency Reversal Assay (J-Lat System)
Objective: Quantify the capacity of the compound to reactivate latent HIV provirus using a GFP reporter system.
Materials:
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Cell Line: J-Lat Clone 10.6 (Jurkat cells containing latent HIV-1-GFP).
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Reagents: 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol (dissolved in DMSO), TNF-α (Positive Control).
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Flow Cytometer: BD FACSCalibur or equivalent.
Workflow:
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Seeding: Plate J-Lat 10.6 cells at
cells/mL in RPMI-1640 media (10% FBS) in a 24-well plate. -
Treatment:
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Test: Add compound at log-scale concentrations (1 nM, 10 nM, 100 nM, 1 µM).
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Negative Control: 0.1% DMSO.
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Positive Control: TNF-α (10 ng/mL) or PMA (20 nM).
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Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.
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Harvest: Centrifuge cells at 300 x g for 5 mins. Resuspend in PBS containing 1% Paraformaldehyde (fixation).
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Analysis: Measure GFP expression via flow cytometry (FITC channel).
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Self-Validation: The Positive Control (TNF-α) must show >80% GFP+ population for the assay to be valid.
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Protocol B: PKC Translocation Assay (Visual Confirmation)
Objective: Confirm that the mechanism of action is direct PKC recruitment to the membrane.
Workflow Visualization:
Caption: Experimental workflow for validating PKC translocation using GFP-tagged isoforms.
Steps:
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Transfection: Transfect HeLa or CHO cells with a plasmid encoding PKC
-GFP or PKC -GFP . -
Imaging: 24 hours post-transfection, plate cells on glass-bottom dishes.
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Baseline: Image on a confocal microscope to establish diffuse cytosolic fluorescence.
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Induction: Add 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol (100 nM final).
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Observation: Capture images every 30 seconds.
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Expected Result: Rapid accumulation of GFP signal at the plasma membrane within 5–15 minutes.
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Safety & Toxicology
As a derivative of Euphorbia latex, this compound is a potent irritant.
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Handling: Must be handled in a BSL-2 facility with gloves and eye protection.
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Toxicity: High concentrations (>50 µM) induce non-specific necrosis. The therapeutic window for HIV latency reversal is typically in the nanomolar range, providing a safety margin (Selectivity Index > 50).
References
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Wang, L., et al. (2017). "Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway."[2] Acta Pharmaceutica Sinica B, 7(1), 59–64.[2]
- Hohmann, J., et al. (2001). "Diterpenoids from Euphorbia peplus." Planta Medica, 66(3), 291-294. (Context on Ingenol ester cytotoxicity).
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Jiang, G., et al. (2014). "Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1." PLoS Pathogens, 11(7).
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Abreu, C.M., et al. (2014). "Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR." PLoS ONE, 9(5): e97257.
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PubChem Compound Summary. "20-Deoxyingenol." National Center for Biotechnology Information.
